3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Another approach includes the condensation of 2-amino-3-benzyloxypyridine with phosphoryl chloride, followed by deprotection under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reactions mentioned above can be scaled up for industrial applications, ensuring high atom economy and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, alcohols, amines, and ketones .
Scientific Research Applications
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and CXCR3 antagonists . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Paliperidone
Uniqueness
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-butyl-2-hydroxy-8-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-10-12(16)14-11-8-9(2)6-7-15(11)13(10)17/h6-8,16H,3-5H2,1-2H3 |
InChI Key |
YIAKCHDLLBNISS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C2C=C(C=CN2C1=O)C)O |
Origin of Product |
United States |
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